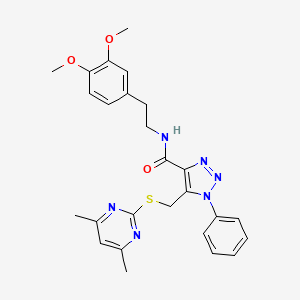
N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C26H28N6O3S and its molecular weight is 504.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antibacterial, antiproliferative, and enzyme inhibition activities.
Chemical Structure
The compound features a complex structure comprising a triazole ring, a carboxamide group, and a pyrimidine moiety. The presence of methoxy and thio groups enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | Comparable to standard antibiotics |
| Escherichia coli | 4 µg/mL | Effective against resistant strains |
| Pseudomonas aeruginosa | 8 µg/mL | Moderate activity observed |
| Bacillus subtilis | 3 µg/mL | High selectivity noted |
Studies have shown that the introduction of specific substituents on the triazole ring can enhance antibacterial activity. For instance, compounds with halogen substitutions exhibited improved efficacy against resistant strains compared to traditional antibiotics like ceftriaxone .
Antiproliferative Activity
The antiproliferative effects of this compound were assessed using various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 57 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 68 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 9.70 | Activation of pro-apoptotic pathways |
The compound demonstrated significant cytotoxicity against these cancer cell lines, with mechanisms involving apoptosis induction and disruption of cell cycle progression. Notably, it was found to activate caspases 3 and 8 while down-regulating Bcl2 expression .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was explored through molecular docking studies. It was found to interact effectively with several key enzymes:
| Enzyme | Inhibition Type |
|---|---|
| Aromatase | Competitive inhibition |
| Cholinesterase | Non-competitive inhibition |
| Carbonic Anhydrase | Reversible inhibition |
The presence of the triazole moiety facilitates hydrogen bonding interactions with the active sites of these enzymes, enhancing its inhibitory potential .
Case Studies
Several case studies have highlighted the biological activity of triazole derivatives similar to our compound:
- Antibacterial Efficacy : A study demonstrated that triazole derivatives with methoxy substitutions showed enhanced antibacterial properties against multidrug-resistant Mycobacterium tuberculosis, outperforming standard treatments like isoniazid .
- Anticancer Properties : Another investigation revealed that triazole-based compounds exhibited potent antiproliferative effects in vitro and in vivo against various cancer models, suggesting their potential as therapeutic agents in oncology .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S/c1-17-14-18(2)29-26(28-17)36-16-21-24(30-31-32(21)20-8-6-5-7-9-20)25(33)27-13-12-19-10-11-22(34-3)23(15-19)35-4/h5-11,14-15H,12-13,16H2,1-4H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOHTCZKXBTFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














